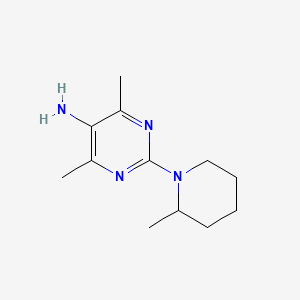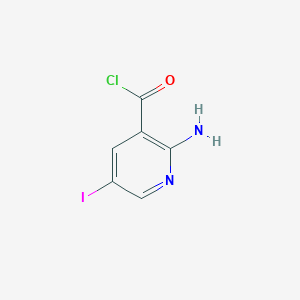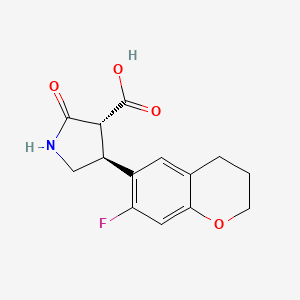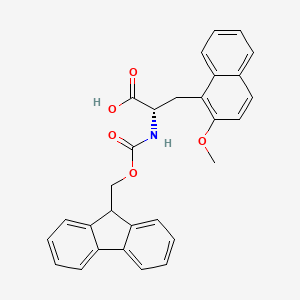
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a naphthalene moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Naphthalene Derivative Introduction: The naphthalene moiety can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the coupling of the protected amino acid with the naphthalene derivative under appropriate conditions, followed by deprotection if necessary.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene moiety can yield naphthoquinones, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid is used as a building block in the synthesis of more complex molecules. Its Fmoc group is particularly useful in solid-phase peptide synthesis.
Biology
In biological research, this compound can be used as a probe or a ligand to study protein-ligand interactions due to its unique structural features.
Medicine
Potential medical applications include its use as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific proteins or enzymes.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its aromatic and functional groups.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid depends on its specific application. For example, in peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed under mild conditions to reveal the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyphenyl group.
Uniqueness
The presence of the methoxynaphthalene moiety in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C29H25NO5 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxynaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C29H25NO5/c1-34-27-15-14-18-8-2-3-9-19(18)24(27)16-26(28(31)32)30-29(33)35-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h2-15,25-26H,16-17H2,1H3,(H,30,33)(H,31,32)/t26-/m0/s1 |
InChI Key |
KROVDMMSKHMBTG-SANMLTNESA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13340193.png)
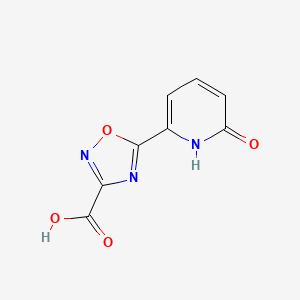
![2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13340199.png)

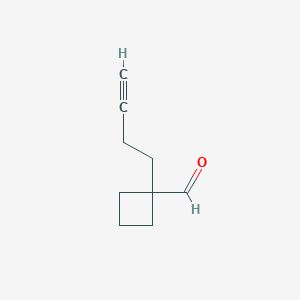
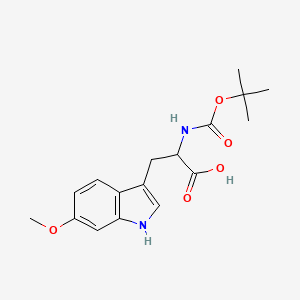

![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B13340225.png)

![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B13340249.png)
